Naphthalene-1,2,4-triyl triacetate

Beschreibung

The exact mass of the compound Naphthalene-1,2,4-triyl triacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37159. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Naphthalene-1,2,4-triyl triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphthalene-1,2,4-triyl triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

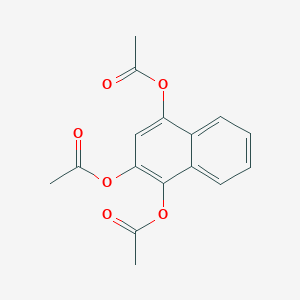

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3,4-diacetyloxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-9(17)20-14-8-15(21-10(2)18)16(22-11(3)19)13-7-5-4-6-12(13)14/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJECYGRWVGWSQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170493 | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-67-7 | |

| Record name | 1,2,4-Naphthalenetriol, 1,2,4-triacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1785-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Triacetoxynaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,2,4-triyl triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHALENE-1,2,4-TRIYL TRIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JDY6D4U8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Naphthalene-1,2,4-triyl triacetate

Abstract

This comprehensive technical guide details a robust and reliable methodology for the synthesis of Naphthalene-1,2,4-triyl triacetate. This compound, a derivative of naphthalene, holds potential for applications in medicinal chemistry and materials science. This document provides a detailed exploration of the synthetic pathway, encompassing the oxidation of naphthalene to 1,4-naphthoquinone, followed by the Thiele-Winter acetoxylation to yield the final product. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural instructions, mechanistic insights, and data presentation to ensure successful replication and understanding of the synthesis.

Introduction

Naphthalene, a simple polycyclic aromatic hydrocarbon, serves as a versatile starting material for a wide array of chemical derivatives with significant industrial and scientific applications.[1][2] Naphthalene-1,2,4-triyl triacetate, also known as 1,2,4-triacetoxynaphthalene, is a functionalized naphthalene derivative with potential utility as a synthetic intermediate. Its structure, featuring three acetoxy groups on the naphthalene core, offers multiple reaction sites for further chemical modifications.

This guide presents a validated two-step synthetic route to Naphthalene-1,2,4-triyl triacetate, commencing with the oxidation of naphthalene to form the key intermediate, 1,4-naphthoquinone. Subsequently, a Thiele-Winter acetoxylation reaction is employed to convert 1,4-naphthoquinone into the desired Naphthalene-1,2,4-triyl triacetate. Each step is elucidated with a detailed experimental protocol, a discussion of the underlying chemical principles, and visual aids to facilitate comprehension.

Synthetic Pathway Overview

The synthesis of Naphthalene-1,2,4-triyl triacetate is achieved through a sequential two-step process. The first step involves the oxidation of the aromatic naphthalene ring to yield 1,4-naphthoquinone. The second step is the acid-catalyzed acetoxylation of 1,4-naphthoquinone to afford the final product.

Figure 1: Overall synthetic scheme for Naphthalene-1,2,4-triyl triacetate.

Step 1: Synthesis of 1,4-Naphthoquinone from Naphthalene

The initial and critical step in this synthesis is the selective oxidation of naphthalene to 1,4-naphthoquinone. While industrial-scale production often utilizes catalytic vapor-phase oxidation over a vanadium oxide catalyst, a common and reliable laboratory-scale method involves the use of chromium trioxide in acetic acid.[3][4][5][6][7] This method, though employing a stoichiometric amount of a heavy metal oxidant, provides a straightforward and accessible route to the desired intermediate.

Mechanistic Insights

The oxidation of naphthalene with chromium trioxide is a complex process involving the electrophilic attack of a chromium species on the electron-rich naphthalene ring. The reaction proceeds preferentially at the 1 and 4 positions due to the higher electron density at these positions, leading to the formation of the conjugated diketone, 1,4-naphthoquinone. Acetic acid serves as both a solvent and a proton source, facilitating the reaction.

Experimental Protocol

This protocol is adapted from established literature procedures.[5][6]

Materials:

-

Naphthalene

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

80% Aqueous acetic acid

-

Petroleum ether (boiling range 80-100 °C)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Cooling bath (ice-salt mixture)

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, prepare a solution of chromium trioxide (120 g, 1.2 mol) in 80% aqueous acetic acid (150 mL).

-

Cool the flask in an ice-salt bath until the internal temperature is below 0 °C.

-

Separately, prepare a solution of naphthalene (64 g, 0.5 mol) in glacial acetic acid (600 mL).

-

Slowly add the naphthalene solution to the cooled chromium trioxide solution via the dropping funnel over a period of 2-3 hours, ensuring vigorous stirring. Maintain the internal temperature between 10-15 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture overnight, allowing it to gradually warm to room temperature.

-

The color of the solution will change to a dark green. Let the mixture stand for 3 days with occasional stirring.

-

Pour the reaction mixture into a large volume of cold water (approximately 6 L) to precipitate the crude 1,4-naphthoquinone as a yellow solid.

-

Collect the precipitate by vacuum filtration using a Büchner funnel and wash it thoroughly with water.

-

Dry the crude product in a desiccator.

-

For purification, recrystallize the crude 1,4-naphthoquinone from petroleum ether (b.p. 80-100 °C). The purified product will be obtained as long, yellow needles.

Data and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 1,4-Naphthoquinone | C₁₀H₆O₂ | 158.15 | 124-125 | Yellow crystalline solid |

Step 2: Synthesis of Naphthalene-1,2,4-triyl triacetate

The second and final step is the conversion of 1,4-naphthoquinone to Naphthalene-1,2,4-triyl triacetate. This is achieved through the Thiele-Winter acetoxylation reaction, a classic method for the conversion of quinones to triacetoxy aromatic compounds.[8][9] The reaction involves treating the quinone with acetic anhydride in the presence of a strong acid catalyst, typically sulfuric acid or boron trifluoride.[2]

Mechanistic Insights

The Thiele-Winter reaction proceeds through a series of steps initiated by the protonation of one of the carbonyl oxygens of the quinone by the acid catalyst. This is followed by a 1,4-addition of an acetate ion from acetic anhydride. A subsequent series of tautomerizations and further acetylations of the resulting hydroxyl groups lead to the formation of the stable aromatic triacetate.

Figure 2: Simplified mechanism of the Thiele-Winter acetoxylation.

Experimental Protocol

Materials:

-

1,4-Naphthoquinone

-

Acetic anhydride

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice-cold water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and flask

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, add acetic anhydride (a sufficient excess to act as both reagent and solvent).

-

Cool the flask in an ice bath.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred acetic anhydride.

-

Gradually add 1,4-naphthoquinone to the cold mixture in small portions, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water. This will cause the product to precipitate.

-

Stir the mixture for a few minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and acetic anhydride.

-

The crude Naphthalene-1,2,4-triyl triacetate can be purified by recrystallization from a suitable solvent, such as ethanol.

Data and Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Naphthalene-1,2,4-triyl triacetate | C₁₆H₁₄O₆ | 302.28 | White to off-white solid |

Safety Considerations

-

Chromium trioxide is a strong oxidizing agent and is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Concentrated sulfuric acid is highly corrosive. Handle with care, wearing appropriate PPE.

-

Acetic anhydride is corrosive and a lachrymator. Work in a well-ventilated fume hood.

-

Naphthalene is flammable and can be harmful if inhaled or ingested.

-

Always perform a thorough risk assessment before commencing any chemical synthesis.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of Naphthalene-1,2,4-triyl triacetate. By following the outlined two-step procedure, researchers can reliably produce this valuable compound from readily available starting materials. The provided mechanistic insights and procedural details are intended to empower scientists in their synthetic endeavors and facilitate further exploration of the chemical and biological properties of this and related naphthalene derivatives.

References

-

Wikipedia. (n.d.). 1,4-Naphthoquinone. Retrieved January 14, 2026, from [Link]

- McOmie, J. F. W., & Blatchly, J. M. (1972). The Thiele–Winter Acetoxylation of Quinones. Organic Reactions, 19, 199-277.

-

PrepChem.com. (n.d.). Preparation of 1,4-naphthoquinone. Retrieved January 14, 2026, from [Link]

-

Organic Syntheses. (n.d.). 1,4-Naphthoquinone. Coll. Vol. 1, p.383 (1941); Vol. 4, p.43 (1925). Retrieved January 14, 2026, from [Link]

- Google Patents. (n.d.). US4032548A - Process for preparing 1,4-naphthoquinone.

-

Organic Syntheses. (n.d.). 1,4-Naphthoquinone. Coll. Vol. 1, p.383 (1941); Vol. 4, p.43 (1925). Retrieved January 14, 2026, from [Link]

- Nam, W. et al. (2018). Naphthalene Oxidation of a Manganese(IV)-Bis(Hydroxo) Complex in the Presence of Acid.

-

Organic Syntheses. (n.d.). 2-hydroxy-1,4-naphthoquinone. Coll. Vol. 1, p.310 (1941); Vol. 4, p.43 (1925). Retrieved January 14, 2026, from [Link]

- Szostak, M. (2017). Catalyzed Oxidation of Naphthalene to 1,4-Naphthoquinone. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom (pp. 481-483). Royal Society of Chemistry.

-

Wiley Online Library. (n.d.). Thiele Reaction. Retrieved January 14, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). Thiele acetylation of substituted benzoquinones. Retrieved January 14, 2026, from [Link]

- O'Brien, P. J. (1991). One- and two-electron reduction of 2-methyl-1,4-naphthoquinone bioreductive alkylating agents: kinetic studies, free-radical production, thiol oxidation and DNA-strand-break formation. Biochemical Journal, 279(Pt 1), 221–228.

- Hostalkova, A. et al. (2015). Separation and Identification of 1,2,4-Trihydroxynaphthalene-1-O-glucoside in Impatiens glandulifera Royle. Molecules, 20(11), 20563-20575.

Sources

- 1. CA1132996A - Process for producing naphthoquinone - Google Patents [patents.google.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. 1,4-Naphthoquinone - Wikipedia [en.wikipedia.org]

- 4. 1,4-Naphthoquinone synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US4032548A - Process for preparing 1,4-naphthoquinone - Google Patents [patents.google.com]

- 8. organicreactions.org [organicreactions.org]

- 9. Thiele Reaction [drugfuture.com]

A Technical Guide to Naphthalene-1,2,4-triyl triacetate: Properties, Synthesis, and Applications in Chemical Research

Executive Summary

Naphthalene-1,2,4-triyl triacetate is a protected derivative of 1,2,4-naphthalenetriol. As a stable, crystalline solid, it serves as a crucial synthetic intermediate and building block in medicinal chemistry and materials science. The acetylation of the three hydroxyl groups on the naphthalene core significantly modulates the compound's reactivity, enhancing its stability and allowing for controlled deprotection to yield the more reactive triol. This guide provides an in-depth analysis of its chemical and physical properties, a detailed protocol for its synthesis, and a discussion of its current and potential applications for researchers in drug discovery and organic synthesis.

Chemical Identity and Core Properties

Nomenclature and Identifiers

Naphthalene-1,2,4-triyl triacetate is systematically known by several names, reflecting its structure as a tri-acetylated naphthalenetriol.

-

Systematic Name: Naphthalene-1,2,4-triyl triacetate

-

Common Synonyms: 1,2,4-Triacetoxynaphthalene, (3,4-diacetyloxynaphthalen-1-yl) acetate, 1,2,4-Naphthalenetriol triacetate.[1][2][3]

Physicochemical Properties

The key physical and chemical properties of Naphthalene-1,2,4-triyl triacetate are summarized below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Reference |

| Appearance | White to light yellow crystalline solid | Inferred from related compounds |

| Density | 1.278 g/cm³ | [2] |

| Boiling Point | 449.7 °C at 760 mmHg | [2] |

| Flash Point | 200 °C | [2] |

| LogP | 2.61570 | [2] |

| Vapor Pressure | 2.79 x 10⁻⁸ mmHg at 25°C | [2] |

| Refractive Index | 1.574 | [2] |

| Solubility | Low in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | [6] |

Structural Information

The molecular structure consists of a naphthalene bicyclic aromatic core substituted with three acetate (-OAc) groups at the C1, C2, and C4 positions.

Caption: Chemical structure of Naphthalene-1,2,4-triyl triacetate.

Synthesis and Purification

Synthetic Strategy: The Rationale for Acetyl Protection

The primary synthetic route to Naphthalene-1,2,4-triyl triacetate is the acetylation of its precursor, 1,2,4-naphthalenetriol. From a synthetic chemist's perspective, this transformation is not merely a step but a strategic decision. 1,2,4-Naphthalenetriol is a hydroxyquinone derivative, making it highly susceptible to oxidation and prone to engaging in unwanted side reactions. The phenolic hydroxyl groups are acidic and nucleophilic, complicating reactions targeting other parts of a larger molecule.

By converting the hydroxyl groups to acetate esters, we achieve several critical objectives:

-

Enhanced Stability: The acetate groups protect the electron-rich aromatic ring from oxidation.

-

Reactivity Masking: The nucleophilicity of the hydroxyls is masked, allowing for selective chemical modifications elsewhere.

-

Improved Handling: The resulting crystalline solid is typically more stable and easier to purify via standard techniques like recrystallization or column chromatography.

-

Controlled Deprotection: The acetate groups can be readily removed under basic or acidic conditions to regenerate the triol when needed.

This protection/deprotection strategy is fundamental in multi-step synthesis, ensuring high yields and purity of the final target molecule.

Experimental Protocol: Acetylation of 1,2,4-Naphthalenetriol

This protocol is a generalized procedure based on standard O-acetylation methods for phenols and naphthols.[7]

Materials:

-

1,2,4-Naphthalenetriol

-

Acetic Anhydride (Ac₂O)

-

Pyridine (or another suitable base, e.g., Triethylamine)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 1,2,4-naphthalenetriol in a minimal amount of dry pyridine at 0 °C (ice bath).

-

Addition of Acetylating Agent: Slowly add acetic anhydride (typically 3.5-4.0 equivalents) to the stirred solution. The reaction is exothermic and should be controlled by maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up:

-

Dilute the reaction mixture with DCM or EtOAc.

-

Carefully pour the mixture into a separatory funnel containing cold 1 M HCl to neutralize the pyridine.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude Naphthalene-1,2,4-triyl triacetate by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Purification and Characterization Workflow

Caption: General workflow for the purification and characterization of Naphthalene-1,2,4-triyl triacetate.

Expected Spectroscopic Signatures

While specific experimental data is not widely published for this exact molecule[8], its spectroscopic properties can be reliably predicted based on its structure and data from analogous compounds like 2-naphthol.[9][10]

-

¹H NMR: The spectrum should show distinct signals for the aromatic protons on the naphthalene ring (typically in the δ 7.0-8.0 ppm range) and three sharp singlets corresponding to the nine methyl protons of the acetate groups (typically in the δ 2.0-2.5 ppm range).

-

¹³C NMR: Expect signals for the aromatic carbons (δ 110-150 ppm), the carbonyl carbons of the ester groups (δ 168-172 ppm), and the methyl carbons of the acetate groups (δ 20-25 ppm).

-

FT-IR: Key absorption bands would include strong C=O stretching from the ester carbonyls (~1760 cm⁻¹) and C-O stretching bands (~1200-1250 cm⁻¹). The characteristic broad O-H stretch of the parent triol (~3200-3500 cm⁻¹) should be absent.

-

Mass Spectrometry: The predicted monoisotopic mass is 302.07904 Da.[5] Common adducts observed in ESI-MS would include [M+H]⁺ at m/z 303.08632 and [M+Na]⁺ at m/z 325.06826.[5]

Applications in Research and Development

The utility of Naphthalene-1,2,4-triyl triacetate stems from the immense therapeutic potential of the naphthalene scaffold.[11] The naphthalene ring system is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and biologically active natural products.[12][13]

Role as a Synthetic Intermediate

The primary application is as a stable, protected precursor to 1,2,4-naphthalenetriol. This triol is a key synthon for constructing more complex molecules. The controlled, late-stage deprotection of the acetate groups allows for the introduction of the reactive hydroxyquinone moiety into a molecule that would not have survived the preceding synthetic steps. This is particularly relevant in the synthesis of natural products and their analogues.

Potential in Prodrug Design

The ester linkages in Naphthalene-1,2,4-triyl triacetate are susceptible to hydrolysis by esterase enzymes present in the human body. This opens a compelling avenue for its use in prodrug design. A complex, biologically active molecule containing the 1,2,4-naphthalenetriol core could be administered in its acetylated form. This prodrug would likely exhibit improved stability and bioavailability. Once absorbed, enzymatic cleavage would release the active triol compound at the target site, a strategy that can enhance therapeutic efficacy and reduce off-target toxicity.

The Naphthalene Scaffold in Medicinal Chemistry

The naphthalene core is a cornerstone of modern drug discovery, with derivatives showing a remarkable breadth of activity.[11][12]

-

Anticancer: Naphthalene-based structures are found in topoisomerase inhibitors and microtubule-disrupting agents.[12]

-

Antimicrobial: Marketed drugs like Naftifine and Terbinafine (antifungals) and Nafcillin (antibiotic) feature the naphthalene scaffold.[12][14]

-

Anti-inflammatory: Naproxen and Nabumetone are widely used non-steroidal anti-inflammatory drugs (NSAIDs).[12]

-

Neuropharmacology: The structure is present in drugs for conditions ranging from depression (Duloxetine) to Alzheimer's disease research.[12]

Naphthalene-1,2,4-triyl triacetate provides a stable and versatile entry point for chemists to synthesize novel derivatives and explore the vast chemical space around this privileged scaffold.

Safety, Handling, and Storage

Hazard Assessment

Specific safety data for Naphthalene-1,2,4-triyl triacetate is limited. Therefore, a conservative approach is mandated, treating it with precautions similar to its parent compound, naphthalene. Naphthalene is a flammable solid that is harmful if swallowed and is suspected of causing cancer.[15][16] It is also very toxic to aquatic life with long-lasting effects.[16]

-

GHS Classification (Inferred): Acute Toxicity, Oral (Category 4); Carcinogenicity (Category 2); Hazardous to the aquatic environment.

Recommended Handling Procedures

All handling should be performed by trained personnel in a well-ventilated chemical fume hood.[17][18]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[15][19]

-

Engineering Controls: Use a certified chemical fume hood to avoid inhalation of dust or vapors.[17]

-

Safe Handling Practices: Avoid dust formation.[18] Keep away from heat, sparks, and open flames.[19] Ground all equipment to prevent static discharge.[18] Do not eat, drink, or smoke in the work area.[15][17] Wash hands thoroughly after handling.[17]

Storage Conditions

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[19]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.

-

Stability: The compound is stable under recommended storage conditions but may be sensitive to moisture.[16]

Conclusion

Naphthalene-1,2,4-triyl triacetate is more than a simple chemical; it is a strategic tool for the modern organic and medicinal chemist. Its value lies in its role as a stable, versatile, and manageable precursor to the highly reactive 1,2,4-naphthalenetriol. By leveraging the principles of functional group protection, researchers can harness the potent biological activity of the naphthalene scaffold to design and synthesize the next generation of therapeutics and advanced materials. This guide provides the foundational knowledge required to handle, synthesize, and apply this important building block effectively and safely.

References

-

Penta chemicals. (2024, September 18). Naphthalene - SAFETY DATA SHEET. Retrieved from [Link]

-

Carl ROTH. (n.d.). Naphthalene - Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Naphthalene. Retrieved from [Link]

-

P&S Chemicals. (n.d.). Product information, 1,2,4-Triacetoxynaphthalene. Retrieved from [Link]

-

Chemsrc. (2023, August 25). 1,2,4-Naphthalenetriol,1,2,4-triacetate | CAS#:1785-67-7. Retrieved from [Link]

-

Singh, S. K., et al. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 254-278. Retrieved from [Link]

-

Chavhan, D. M., et al. (2014). O-acetylation of Naphthol and Phenol. ResearchGate. Retrieved from [Link]

-

PubChemLite. (n.d.). Naphthalene-1,2,4-triyl triacetate (C16H14O6). Retrieved from [Link]

-

OUCI. (n.d.). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. Retrieved from [Link]

-

Chopra, B., et al. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-10. Retrieved from [Link]

-

ResearchGate. (2018). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective | Request PDF. Retrieved from [Link]

-

IJRPC. (n.d.). NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]

-

ResearchGate. (2000). (PDF) Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest. Retrieved from [Link]

-

De, A. K., & Ganguly, T. (2011). Spectroscopic investigations on Naphthol and Tetrahydronaphthol. A theoretical approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 624-628. Retrieved from [Link]

-

Frank, C. (n.d.). Determining the Acid Dissociation Constant of 2-Naphthol in the Ground and Excited State by Application of the Förster cycle. Retrieved from [Link]

-

Arkivoc. (2008). Novel one pot synthesis of substituted 1,2,4-triazines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,4-triazine derivatives. Retrieved from [Link]

-

Rogers, D. (2020, March 26). Example IR and NMR analysis of 2-naphthol. YouTube. Retrieved from [Link]

-

ResearchGate. (2022). Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. Retrieved from [Link]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. 1,2,4-Naphthalenetriol,1,2,4-triacetate | CAS#:1785-67-7 | Chemsrc [chemsrc.com]

- 3. 1785-67-7 CAS Manufactory [m.chemicalbook.com]

- 4. 1785-67-7|Naphthalene-1,2,4-triyl triacetate|BLD Pharm [bldpharm.com]

- 5. PubChemLite - Naphthalene-1,2,4-triyl triacetate (C16H14O6) [pubchemlite.lcsb.uni.lu]

- 6. eco.alfa-chemistry.com [eco.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-NAPHTHALENETRIOL TRIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective [ouci.dntb.gov.ua]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. echemi.com [echemi.com]

- 16. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 17. pentachemicals.eu [pentachemicals.eu]

- 18. carlroth.com [carlroth.com]

- 19. carlroth.com:443 [carlroth.com:443]

An In-depth Technical Guide to the Characterization of 1,2,4-Naphthalenetriol, 1,2,4-triacetate (CAS No. 1785-67-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 1,2,4-Naphthalenetriol, 1,2,4-triacetate, a key synthetic intermediate. Full editorial control has been exercised to present a logically structured guide that moves from fundamental identification to detailed analytical methodologies. This document is designed to serve as a practical resource for researchers, offering not just procedural steps but also the scientific rationale behind them, ensuring both technical accuracy and field-proven insights. All protocols are presented as self-validating systems, supported by authoritative references to underpin key claims.

Introduction and Chemical Identity

1,2,4-Naphthalenetriol, 1,2,4-triacetate, registered under CAS number 1785-67-7, is a poly-acetylated aromatic compound. Its structure, featuring a naphthalene core with three acetoxy groups, makes it a valuable precursor in multi-step organic syntheses. The strategic placement of the acetoxy groups allows for regioselective modifications, rendering it a versatile building block for more complex molecules.

Synonyms:

-

naphthalene-1,2,4-triyl triacetate

-

1,2,4-Triacetoxynaphthalene

-

1,2,4-Naphthalenetriol, triacetate

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,4-Naphthalenetriol, 1,2,4-triacetate is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 1785-67-7 | |

| Molecular Formula | C₁₆H₁₄O₆ | |

| Molecular Weight | 302.28 g/mol | |

| Appearance | Solid (predicted) | |

| Density | 1.278 g/cm³ | [1] |

| Boiling Point | 449.7 °C at 760 mmHg | [1] |

| Flash Point | 200 °C | [1] |

Synthesis of 1,2,4-Naphthalenetriol, 1,2,4-triacetate

The synthesis of 1,2,4-Naphthalenetriol, 1,2,4-triacetate can be approached through the acetylation of 1,2,4-naphthalenetriol. A general and robust method for the acetylation of phenols and naphthols involves the use of acetic anhydride with a catalyst. The following protocol is a well-established method that can be adapted for this specific synthesis.[2][3]

Diagram of Synthetic Workflow

Caption: Synthetic workflow for 1,2,4-Naphthalenetriol, 1,2,4-triacetate.

Experimental Protocol: Acetylation of 1,2,4-Naphthalenetriol

Materials:

-

1,2,4-Naphthalenetriol

-

Acetic Anhydride (Ac₂O)

-

Vanadyl sulfate (VOSO₄) or other suitable catalyst[2]

-

Ethyl acetate

-

1M Sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water (deionized)

Procedure:

-

To a solution of 1,2,4-naphthalenetriol in a round-bottom flask, add a stoichiometric amount of acetic anhydride.

-

Add a catalytic amount (e.g., 1 mol%) of vanadyl sulfate.[2]

-

Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by adding water.[2]

-

The product, being water-insoluble, can be separated. Dilute the mixture with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer with 1M NaOH solution to remove any unreacted starting material, followed by washing with water.[2]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[2]

-

The crude 1,2,4-Naphthalenetriol, 1,2,4-triacetate can be further purified by recrystallization from a suitable solvent like ethanol.

Analytical Characterization

A comprehensive characterization of 1,2,4-Naphthalenetriol, 1,2,4-triacetate is essential to confirm its identity and purity. This involves a combination of spectroscopic techniques.

Diagram of Analytical Workflow

Caption: Analytical workflow for the characterization of 1,2,4-Naphthalenetriol, 1,2,4-triacetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the naphthalene ring and the methyl protons of the three acetoxy groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring.[4][5]

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of the naphthalene core and the carbonyl and methyl carbons of the acetoxy groups.[4][5]

Expected Spectral Features:

-

Aromatic Protons (¹H NMR): Multiple signals in the aromatic region (typically δ 7.0-8.5 ppm), with coupling constants characteristic of ortho, meta, and para relationships.

-

Acetoxy Methyl Protons (¹H NMR): Three distinct singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons.

-

Naphthalene Carbons (¹³C NMR): Signals in the aromatic region (typically δ 110-150 ppm).

-

Carbonyl Carbons (¹³C NMR): Resonances around δ 168-172 ppm.

-

Methyl Carbons (¹³C NMR): Signals in the upfield region (typically δ 20-25 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorptions:

-

C=O Stretch (Ester): A strong absorption band in the region of 1750-1735 cm⁻¹.[6][7][8]

-

C-O Stretch (Ester): Absorption bands in the 1250-1000 cm⁻¹ region.[6][7][8]

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range.[6][8]

-

Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Observations:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 302.28). Aromatic compounds generally show a prominent molecular ion peak due to their stability.[9][10][11]

-

Fragmentation Pattern: Characteristic fragmentation would involve the loss of ketene (CH₂=C=O, 42 Da) from the acetoxy groups, leading to fragment ions at m/z 260, 218, and 176. Cleavage of the ester C-O bond could also occur.[9]

Applications in Organic Synthesis

1,2,4-Naphthalenetriol, 1,2,4-triacetate serves as a versatile intermediate in the synthesis of various bioactive molecules and complex organic structures. The acetoxy groups can be hydrolyzed to the corresponding triol, which can then be further functionalized. Its derivatives have been explored for their potential as neuroprotective agents and cholinesterase inhibitors, highlighting the importance of the naphthalene scaffold in medicinal chemistry.[12][13][14]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 1,2,4-Naphthalenetriol, 1,2,4-triacetate. A thorough risk assessment should be conducted before any experimental work.[15][16]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[17]

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of chemical waste in accordance with local regulations.[15]

Conclusion

This technical guide has provided a detailed framework for the synthesis and comprehensive characterization of 1,2,4-Naphthalenetriol, 1,2,4-triacetate (CAS No. 1785-67-7). By following the outlined protocols and understanding the principles behind the analytical techniques, researchers can confidently prepare and validate this important synthetic intermediate for its use in further scientific endeavors.

References

-

Chemsrc. (2025, August 23). 1,2,4-Naphthalenetriol,1,2,4-triacetate | CAS#:1785-67-7. Retrieved from [Link]

-

Valentini, F., et al. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). One-pot synthesis of 1,4-naphthoquinones and related structures with laccase. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting information For An extremely efficient and green method for the acylation of secondary alcohols, phenols and naphthol. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2-naphthol, (b) 1,1′-bi-2-naphthol, and (c) poly(2-naphthol). Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

Health and Safety Authority. (n.d.). Your steps to chemical safety. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of acetylated samples. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

PubMed. (2024, July 21). Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum from 400-1800 cm −1 of Naphthol AS pigment PR7 and PR11. Retrieved from [Link]

- Google Patents. (n.d.). US3234286A - Acetylation of naphthalenes.

-

ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

YouTube. (2020, March 26). Example IR and NMR analysis of 2-naphthol. Retrieved from [Link]

-

MDPI. (n.d.). Photochemical Acylation of 1,4-Naphthoquinone with Aldehydes Under Continuous-Flow Conditions. Retrieved from [Link]

-

National Institutes of Health. (2020, April 23). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS spectrum of control naphthalene sample. Retrieved from [Link]

-

Sci-Hub. (n.d.). The Friedel–Crafts acetylation of naphthalene in 1,2-dichloroethane solution. Kinetics and mechanism. Retrieved from [Link]

-

Bentham Science. (n.d.). 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. Retrieved from [Link]

-

Frontiers. (n.d.). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis of 1,4-naphthoquinone derivatives using 1,3-dipolar cycloaddition and Sonogashira reactions. Retrieved from [Link]

-

Prezi. (2024, December 26). Fragmentation Patterns of Aromatic Compounds. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]

-

ResearchGate. (2025, August 9). H-1 and C-13 NMR signal assignment of synthetic (-)-methyl thyrsiflorin B acetate, (-)-thyrsiflorin C and several scopadulane derivatives. Retrieved from [Link]

-

ResearchGate. (2024, July 8). Novel 1,2,4‐triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation. Retrieved from [Link]

-

PubMed. (2020, March 15). Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury. Retrieved from [Link]

-

ResearchGate. (2025, November 9). Synthesis and Multifaceted Biological Evaluation of 1,2,4‐Triazoles of Natural Phenol: From Spectral Analysis to ADME Prediction. Retrieved from [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. art.torvergata.it [art.torvergata.it]

- 3. rsc.org [rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. prezi.com [prezi.com]

- 12. Novel 1,2,4-triazole derivatives containing the naphthalene moiety as selective butyrylcholinesterase inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hsa.ie [hsa.ie]

- 16. orgsyn.org [orgsyn.org]

- 17. myttex.net [myttex.net]

Technical Guide: Spectroscopic Characterization of Naphthalene-1,2,4-triyl triacetate

Abstract

Introduction: The Imperative for Spectroscopic Verification

Naphthalene-1,2,4-triyl triacetate, also known as 1,2,4-triacetoxynaphthalene, is a derivative of the naphthalenetriol core. Its molecular structure, featuring a fused aromatic system and three ester functional groups, presents a unique spectroscopic fingerprint. For any research, quality control, or drug development application, unambiguous structural confirmation is paramount. Spectroscopic analysis provides the definitive, non-destructive method to verify molecular identity, assess purity, and elucidate structural details.

This guide outlines a multi-technique approach, leveraging the complementary nature of NMR, FTIR, MS, and UV-Vis spectroscopy to build a complete and irrefutable structural profile of the target molecule.

Overall Characterization Workflow

A logical workflow ensures that data from each technique is used to build upon and confirm the findings of the others. The process begins with mass spectrometry to confirm molecular weight, proceeds to FTIR to identify key functional groups, and culminates in high-resolution NMR to resolve the precise atomic arrangement. UV-Vis spectroscopy provides valuable information on the electronic properties of the core chromophore.

Caption: Overall workflow for spectroscopic characterization.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

2.1. Expertise & Rationale Mass spectrometry is the first-line technique for confirming that the synthesized compound has the correct molecular formula, C₁₆H₁₄O₆ (Monoisotopic Mass: 302.07904 Da).[3] We recommend Electrospray Ionization (ESI) as it is a "soft" ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion or its common adducts. This is crucial for establishing the foundational data point—the molecular weight—before proceeding to more detailed structural analysis.

2.2. Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: ESI, positive ion mode. Rationale: Acetate groups can be protonated or readily form adducts with sodium or potassium ions present in the solvent or glassware.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 100 to 500.

-

Data Analysis: Look for the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the potassium adduct [M+K]⁺. The high-resolution instrument allows for confirmation of the elemental composition based on the exact mass.

2.3. Predicted Data & Interpretation The primary goal is to observe ions corresponding to the predicted masses. The fragmentation pattern can provide further structural clues, notably the sequential loss of ketene (CH₂=C=O, 42.01 Da) from the acetate groups.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Predicted m/z | Interpretation |

|---|---|---|

| [M+H]⁺ | 303.0863 | Protonated molecular ion |

| [M+Na]⁺ | 325.0683 | Sodium adduct |

| [M-CH₂CO+H]⁺ | 261.0757 | Loss of one ketene unit |

| [M-2(CH₂CO)+H]⁺ | 219.0652 | Loss of two ketene units |

| [M-3(CH₂CO)+H]⁺ | 177.0546 | Loss of three ketene units (Naphthalenetriol core) |

Data derived from PubChem predictions and principles of mass spectrometry.[3]

Caption: Predicted MS fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

3.1. Expertise & Rationale FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For Naphthalene-1,2,4-triyl triacetate, the spectrum will be dominated by characteristic vibrations of the ester groups (C=O and C-O) and the aromatic naphthalene core. Attenuated Total Reflectance (ATR) is the preferred sampling technique as it requires minimal sample preparation and provides high-quality, reproducible data.

3.2. Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Instrument: FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum.

-

Scan Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average of 16-32 scans to improve signal-to-noise ratio.

-

-

Data Processing: Perform automatic baseline correction and ATR correction.

3.3. Predicted Data & Interpretation The key diagnostic peaks will confirm the presence of the aromatic acetate ester moieties. The absence of a broad O-H stretch around 3200-3500 cm⁻¹ is critical to confirm complete acetylation of the parent naphthalenetriol.

Table 2: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~1770-1750 | Very Strong | C=O Stretch | Aromatic Acetate Ester |

| ~1610, ~1500 | Medium | C=C Stretch | Aromatic Ring |

| ~1370 | Strong | C-H Bend | Acetate CH₃ |

| ~1200-1180 | Strong | C-O Stretch | Acetyl C-O |

| ~1050 | Strong | O-C Stretch | Naphthyl O-C |

| ~850-750 | Strong | C-H Out-of-Plane Bend | Aromatic C-H |

Predicted values are based on established ranges for aromatic esters and substituted naphthalenes.[4][5][6] The C=O stretch is expected at a relatively high wavenumber due to the electron-withdrawing nature of the naphthyl ring system, which strengthens the carbonyl double bond.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation

4.1. Expertise & Rationale NMR is the most powerful tool for unambiguous structure determination. ¹H NMR will reveal the number of different types of protons and their neighboring environments, while ¹³C NMR will identify all unique carbon atoms. Deuterated chloroform (CDCl₃) is a suitable solvent as it is aprotic and dissolves many organic compounds. Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

4.2. Experimental Protocol: ¹H & ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃. Add a small amount of TMS.

-

Instrument: NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Spectral Width: 0-10 ppm.

-

Pulse Angle: 30-45 degrees.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected Spectral Width: 0-200 ppm.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale to TMS at 0 ppm.

4.3. Predicted ¹H NMR Data & Interpretation The ¹H NMR spectrum is expected to show signals for five distinct aromatic protons and three acetate methyl groups. The substitution pattern on the naphthalene ring will lead to a complex but interpretable set of splitting patterns.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.0-8.2 | d | 1H | Ar-H | Peri-proton deshielded by adjacent ring and ester. |

| ~7.5-7.8 | m | 3H | Ar-H | Remaining protons on the unsubstituted ring. |

| ~7.3-7.4 | s | 1H | Ar-H | Isolated proton on the substituted ring. |

| ~2.45 | s | 3H | OAc | Acetate group deshielded by proximity to other groups. |

| ~2.40 | s | 3H | OAc | Acetate methyl protons. |

| ~2.35 | s | 3H | OAc | Acetate methyl protons. |

Predicted shifts are based on analysis of substituted naphthalenes and additivity rules.[8][9] The exact shifts of the three acetate singlets will depend on their specific electronic and steric environments.

4.4. Predicted ¹³C NMR Data & Interpretation The ¹³C NMR spectrum will confirm the presence of 16 carbon atoms and distinguish between the aromatic, carbonyl, and methyl carbons.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~169-168 | Carbonyl | 3 x C=O |

| ~145-140 | Aromatic | 3 x C-O |

| ~135-120 | Aromatic | 7 x C-H & C-C |

| ~21-20 | Methyl | 3 x CH₃ |

Predicted shifts are based on known values for aromatic acetates and naphthalenes.[10][11]

UV-Visible Spectroscopy: Probing the Chromophore

5.1. Expertise & Rationale UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The naphthalene ring system is a well-characterized chromophore. The addition of oxygen-containing substituents is known to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene.[12][13] This analysis confirms the integrity of the aromatic core.

5.2. Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound (~10⁻⁵ M) in a UV-transparent solvent like ethanol or cyclohexane.

-

Instrument: Dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes.

-

Run a baseline with the pure solvent in both beams.

-

Scan the sample from 400 nm down to 200 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

5.3. Predicted Data & Interpretation The spectrum is expected to show multiple absorption bands characteristic of the substituted naphthalene π-system.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| Predicted λ_max (nm) | Transition Type | Rationale |

|---|---|---|

| ~320-330 | π → π* | Shifted from naphthalene's ~312 nm band. |

| ~270-280 | π → π* | Shifted from naphthalene's ~275 nm band. |

| ~220-230 | π → π* | High-energy transition, shifted from naphthalene's ~221 nm band.[14] |

Predictions are based on the known effects of auxochromic (oxygen) substituents on the naphthalene chromophore.[12][15]

Conclusion: A Unified Structural Dossier

By systematically applying the methodologies outlined in this guide, a researcher can generate a complete and validated spectroscopic dossier for Naphthalene-1,2,4-triyl triacetate. The convergence of data—the correct molecular weight from MS, the presence of aromatic ester groups from FTIR, the precise proton and carbon framework from NMR, and the characteristic electronic signature from UV-Vis—provides an unambiguous confirmation of the molecule's identity and purity, meeting the highest standards of scientific integrity.

References

-

Maeda, H., et al. (2012). Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives. Molecules, 17(5), 5108-5121. Available at: [Link][12][13]

-

Fréreux, J. N., et al. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 677, A149. Available at: [Link][14][15]

-

PubChem. (n.d.). Naphthalene-1,2,4-triyl triacetate. National Center for Biotechnology Information. Available at: [Link][3]

-

P&S Chemicals. (n.d.). Product information, 1,2,4-Triacetoxynaphthalene. Available at: [Link][1]

-

Chemsrc. (2023). 1,2,4-Naphthalenetriol,1,2,4-triacetate. Available at: [Link][16]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Chemistry LibreTexts. Available at: [Link][4]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. Available at: [Link][6]

-

Mattioni, B. (n.d.). Infrared Spectroscopy of Naphthalene Aggregation and Cluster Formation in Argon Matrices. Astrophysics & Astrochemistry Laboratory. Available at: [Link][5]

-

Reusch, W. (2023). Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link][17]

-

NIST. (n.d.). 1,2,4-Benzenetriol, triacetate. NIST Chemistry WebBook. Available at: [Link][11]

-

Hädener, A., et al. (2009). On the Protonation and Deuteration of Hydroxy-Substituted Naphthalenes – A H NMR Study. ResearchGate. Available at: [Link][8]

-

Bhowmick, T., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry. Available at: [Link][10]

-

Shimadzu Scientific Instruments. (n.d.). Standard Test Method for Quantifying Naphthalene with UV-2600i Ultraviolet Spectrophotometer: ASTM D1840. Available at: [Link][18]

-

Chemistry LibreTexts. (2023). Identifying Characteristic Functional Groups. Available at: [Link][7]

-

FDA. (n.d.). NAPHTHALENE-1,2,4-TRIYL TRIACETATE. Global Substance Registration System. Available at: [Link][2]

-

Eftekhari-Sis, B., et al. (2013). Substituent Effects in the Naphthalene Series. An Analysis of Polar and pI Delocalization Effects. ResearchGate. Available at: [Link][9]

Sources

- 1. pschemicals.com [pschemicals.com]

- 2. NAPHTHALENE-1,2,4-TRIYL TRIACETATE [drugfuture.com]

- 3. PubChemLite - Naphthalene-1,2,4-triyl triacetate (C16H14O6) [pubchemlite.lcsb.uni.lu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. ntrs.nasa.gov [ntrs.nasa.gov]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,2,4-Benzenetriol, triacetate [webbook.nist.gov]

- 12. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives [mdpi.com]

- 13. Absorption and fluorescence spectroscopic properties of 1- and 1,4-silyl-substituted naphthalene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 15. Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives - Insights on the potential double aromatic ring substructures of interstellar bump carriers | Astronomy & Astrophysics (A&A) [aanda.org]

- 16. 1,2,4-Naphthalenetriol,1,2,4-triacetate | CAS#:1785-67-7 | Chemsrc [chemsrc.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. ssi.shimadzu.com [ssi.shimadzu.com]

An In-Depth Technical Guide to the Formation of Naphthalene-1,2,4-triyl triacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the formation of naphthalene-1,2,4-triyl triacetate, a key intermediate in various synthetic pathways. We will delve into the core mechanistic principles, provide a detailed experimental protocol, and discuss the characterization of the final product, grounding our discussion in established scientific literature.

Introduction: The Significance of Naphthalene-1,2,4-triyl triacetate

Naphthalene-1,2,4-triyl triacetate, also known as 1,2,4-triacetoxynaphthalene, is a versatile chemical intermediate. Its structure, featuring a naphthalene core functionalized with three acetate groups, offers multiple sites for further chemical modification. This makes it a valuable precursor in the synthesis of a range of more complex molecules, including pharmaceuticals, dyes, and advanced materials. The strategic placement of the acetate groups on the naphthalene ring allows for regioselective transformations, providing a powerful tool for synthetic chemists.

The primary and most efficient route to naphthalene-1,2,4-triyl triacetate is the Thiele-Winter acetoxylation of a naphthoquinone precursor. This named reaction provides a direct and high-yielding method for the introduction of three acetoxy groups onto the aromatic ring system.

Core Synthesis: The Thiele-Winter Acetoxylation of 1,4-Naphthoquinone

The formation of naphthalene-1,2,4-triyl triacetate is achieved through the acid-catalyzed reaction of 1,4-naphthoquinone with acetic anhydride.[1] Notably, the same product is obtained whether starting from 1,2-naphthoquinone or 1,4-naphthoquinone.[2] This transformation, known as the Thiele-Winter reaction, is a powerful method for the synthesis of polyacetoxy aromatic compounds.[2][3]

Reaction Overview

The overall reaction can be summarized as follows:

The reaction proceeds in the presence of a strong acid catalyst, typically sulfuric acid or zinc chloride, with acetic anhydride serving as both the acetylating agent and the solvent.

Detailed Mechanism of Formation

The mechanism of the Thiele-Winter acetoxylation of 1,4-naphthoquinone is a multi-step process involving 1,4-addition, enolization, and subsequent acetylation. The acid catalyst plays a crucial role in activating the quinone system towards nucleophilic attack.

Sources

An In-Depth Technical Guide to the Structure of Naphthalene-1,2,4-triyl triacetate

Abstract

This technical guide provides a comprehensive examination of the chemical structure and properties of Naphthalene-1,2,4-triyl triacetate. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecular architecture, synthesis, and characterization of this poly-acetylated aromatic compound. By leveraging established chemical principles and data from analogous structures, this guide offers field-proven insights into the experimental methodologies and structural elucidation of Naphthalene-1,2,4-triyl triacetate, positioning it as a valuable intermediate in synthetic chemistry.

Introduction: Unveiling a Versatile Naphthalene Derivative

Naphthalene-1,2,4-triyl triacetate, also known by its IUPAC name (2,4-Diacetyloxynaphthalen-1-yl) acetate, is a derivative of the polycyclic aromatic hydrocarbon, naphthalene.[1] Its structure is characterized by a naphthalene core functionalized with three acetoxy groups at the 1, 2, and 4 positions. This arrangement of electron-withdrawing acetyl groups on the electron-rich naphthalene ring system bestows upon it unique chemical properties and reactivity, making it a subject of interest for synthetic chemists. While not as extensively documented as some commodity chemicals, its structural similarity to other acetylated phenols and naphthols suggests its potential utility as a stable precursor to the more reactive 1,2,4-naphthalenetriol and as a building block in the synthesis of more complex molecular architectures.

The core of this guide is to provide a detailed understanding of the structure of Naphthalene-1,2,4-triyl triacetate, from its fundamental chemical identity to its three-dimensional conformation. We will explore a proposed synthetic pathway, methods for its characterization, and its potential chemical behavior, all grounded in established scientific principles.

Chemical Identity and Physicochemical Properties

A foundational aspect of understanding any chemical entity is to establish its fundamental properties. Naphthalene-1,2,4-triyl triacetate is identified by the CAS number 1785-67-7 .[1] A summary of its key identifiers and computed physicochemical properties is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | (2,4-Diacetyloxynaphthalen-1-yl) acetate | P&S Chemicals |

| CAS Number | 1785-67-7 | Chemsrc[1] |

| Molecular Formula | C₁₆H₁₄O₆ | PubChemLite[2] |

| Molecular Weight | 302.28 g/mol | Chemsrc[1] |

| Exact Mass | 302.07904 Da | PubChemLite[2] |

| Appearance | White to light yellow crystalline solid (Predicted) | Benchchem[3] |

| Boiling Point | 449.7°C at 760 mmHg (Predicted) | Chemsrc[1] |

| Flash Point | 200°C (Predicted) | Chemsrc[1] |

| Density | 1.278 g/cm³ (Predicted) | Chemsrc[1] |

| LogP | 2.61570 (Predicted) | Chemsrc[1] |

| SMILES | CC(=O)OC1=CC(=C(C2=CC=CC=C21)OC(=O)C)OC(=O)C | PubChemLite[2] |

| InChIKey | QJECYGRWVGWSQT-UHFFFAOYSA-N | Chemsrc[1] |

Table 1: Chemical Identifiers and Physicochemical Properties of Naphthalene-1,2,4-triyl triacetate.

Molecular Structure and Bonding

The structure of Naphthalene-1,2,4-triyl triacetate is defined by a planar naphthalene ring system. The three acetoxy groups introduce ester functionalities, which have significant implications for the molecule's polarity, solubility, and reactivity. The carbonyl groups of the acetate moieties are conjugated with the aromatic system, which can influence the electronic distribution within the naphthalene rings.

Caption: 2D structure of Naphthalene-1,2,4-triyl triacetate with atom numbering.

While no experimental crystallographic data for Naphthalene-1,2,4-triyl triacetate has been publicly reported, the molecular geometry can be inferred from the well-established structure of naphthalene and acetate functional groups. The naphthalene core is inherently planar, and the ester groups will adopt conformations that minimize steric hindrance. The C-O-C bond angles of the esters are expected to be approximately 110-120 degrees. The planarity of the naphthalene system and the presence of multiple polar ester groups may facilitate crystal packing through π-π stacking and dipole-dipole interactions.

Synthesis and Mechanism

The proposed synthesis involves the treatment of 1,2,4-naphthalenetriol with an excess of acetic anhydride in the presence of a catalytic amount of a strong acid, such as sulfuric acid or perchloric acid.

Caption: Proposed synthetic workflow for Naphthalene-1,2,4-triyl triacetate.

Proposed Experimental Protocol

This protocol is adapted from the synthesis of 1,2,4-triacetoxybenzene and should be considered a starting point for optimization.[3]

Materials:

-

1,2,4-Naphthalenetriol

-

Acetic anhydride

-

Concentrated sulfuric acid

-

Ice-cold water

-

Ethanol (for recrystallization)

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2,4-naphthalenetriol in an excess of acetic anhydride.

-

With vigorous stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture. An exothermic reaction may be observed.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining acid and acetic anhydride.

-

Purify the crude Naphthalene-1,2,4-triyl triacetate by recrystallization from a suitable solvent, such as ethanol.

Self-Validation: The purity of the final product should be assessed by melting point determination and spectroscopic analysis (NMR, IR, and MS). The absence of the broad -OH stretch in the IR spectrum and the appearance of characteristic acetate proton and carbon signals in the NMR spectra would confirm the successful acetylation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the naphthalene ring and the methyl protons of the three acetate groups. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), and their splitting patterns will be complex due to coupling with neighboring protons. The nine protons of the three methyl groups of the acetates will likely appear as three distinct singlets in the upfield region (around 2.0-2.5 ppm), assuming the three acetate groups are in chemically non-equivalent environments.

¹³C NMR: The carbon NMR spectrum will be more complex. It is expected to show 16 distinct signals: 10 for the naphthalene core carbons and 6 for the three acetate groups (3 carbonyl carbons and 3 methyl carbons). The aromatic carbons will resonate in the range of 110-150 ppm. The carbonyl carbons of the ester groups will appear significantly downfield, typically in the 168-172 ppm region. The methyl carbons of the acetate groups will be found in the upfield region, around 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of Naphthalene-1,2,4-triyl triacetate will be dominated by the characteristic absorptions of the ester functional groups and the aromatic naphthalene core.

-

C=O Stretching: Strong, sharp absorption bands are expected in the region of 1760-1735 cm⁻¹ corresponding to the carbonyl stretch of the three acetate groups.[4]

-

C-O Stretching: Strong bands associated with the C-O stretching of the ester linkages should appear in the 1250-1000 cm⁻¹ region.[4]

-

Aromatic C-H Stretching: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4]

-

Aromatic C=C Stretching: Several medium to weak bands will be present in the 1600-1450 cm⁻¹ region due to the vibrations of the naphthalene ring.[4]

The absence of a broad absorption band in the 3500-3200 cm⁻¹ region would confirm the complete acetylation of the hydroxyl groups of the 1,2,4-naphthalenetriol precursor.

Mass Spectrometry (MS)

In mass spectrometry, Naphthalene-1,2,4-triyl triacetate (C₁₆H₁₄O₆, exact mass: 302.07904 Da) is expected to show a prominent molecular ion peak (M⁺) under electron ionization (EI) conditions.[2] The fragmentation pattern will likely involve the sequential loss of ketene (CH₂=C=O, 42 Da) from the acetate groups, a characteristic fragmentation pathway for acetylated phenols and naphthols.[5]

Predicted Fragmentation Pathway:

Caption: Predicted mass spectrometry fragmentation pathway for Naphthalene-1,2,4-triyl triacetate.

Reactivity and Potential Applications

The chemical reactivity of Naphthalene-1,2,4-triyl triacetate is primarily dictated by the three acetoxy groups and the naphthalene ring system.

-

Hydrolysis: The ester linkages are susceptible to hydrolysis under both acidic and basic conditions to yield 1,2,4-naphthalenetriol and acetic acid. This makes Naphthalene-1,2,4-triyl triacetate a stable, crystalline precursor for the in-situ generation of the less stable naphthalenetriol.

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions. The directing effects of the three acetoxy groups will influence the regioselectivity of such reactions.

-

Cross-Coupling Reactions: The naphthalene core can potentially be further functionalized using modern cross-coupling methodologies, although the presence of the ester groups might require careful selection of reaction conditions.

The primary application of Naphthalene-1,2,4-triyl triacetate is likely as a synthetic intermediate . Its ability to serve as a protected form of 1,2,4-naphthalenetriol is a key feature. Naphthalenetriol and its derivatives are of interest in medicinal chemistry and materials science due to their redox properties and ability to coordinate with metal ions.

Safety and Handling

Specific safety data for Naphthalene-1,2,4-triyl triacetate is not extensively published. However, based on the safety data sheets (SDS) of analogous compounds such as 1,2,4-triacetoxybenzene and naphthalene, the following precautions are recommended.[6][7]

| Hazard Category | Precautionary Measures |

| Skin and Eye Contact | Causes skin and serious eye irritation. Wear protective gloves, clothing, and eye/face protection.[6] |

| Inhalation | May cause respiratory irritation. Use only in a well-ventilated area or under a fume hood.[6] |

| Ingestion | Harmful if swallowed. Wash hands thoroughly after handling. |

| Flammability | Assumed to be a combustible solid. Keep away from heat and open flames. |

| Environmental | Potentially harmful to aquatic life. Avoid release to the environment. |

Table 2: Recommended Safety Precautions for Handling Naphthalene-1,2,4-triyl triacetate.

Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE), should be strictly followed.

Conclusion